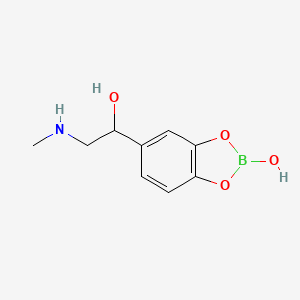
Epinal; Epinephrine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epinephrine borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex .
Industrial Production Methods: In industrial settings, the production of Epinephrine borate involves the use of sterile conditions to ensure the purity and stability of the compound. The solution is prepared by dissolving epinephrine in water, followed by the addition of boric acid. The mixture is then sterilized and packaged in light-resistant containers to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Epinephrine borate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome.
Reduction: The compound can be reduced back to its original form.
Substitution: Epinephrine borate can undergo substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and potassium iodide.
Reduction: Reducing agents such as sodium thiosulfate are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Adrenochrome.
Reduction: Epinephrine.
Substitution: Various epinephrine derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Epinephrine borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in ophthalmology to manage glaucoma and during eye surgeries.
Industry: Utilized in the production of ophthalmic solutions and other pharmaceutical formulations.
Wirkmechanismus
Epinephrine borate exerts its effects by stimulating both alpha and beta-adrenergic receptors. This leads to a series of physiological responses, including the relaxation of bronchial smooth muscles, increased heart rate, and reduced intraocular pressure. The compound is metabolized by enzymes such as monoamine oxidase and catechol O-methyltransferase .
Vergleich Mit ähnlichen Verbindungen
Epinephrine borate is unique due to its specific application in ophthalmology. Similar compounds include:
Epinephrine hydrochloride: Used in various medical applications, including as a vasoconstrictor and in cardiac arrest management.
Epinephrine bitartrate: Another salt form of epinephrine used in similar medical applications.
Epinephrine borate stands out due to its stability and effectiveness in reducing intraocular pressure, making it a preferred choice in ophthalmic treatments .
Eigenschaften
Molekularformel |
C9H12BNO4 |
|---|---|
Molekulargewicht |
209.01 g/mol |
IUPAC-Name |
1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3 |
InChI-Schlüssel |
ZNMXKJDERFMXNF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















